tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis may begin with a pyridine derivative.
Bromination: Introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Cyclization: Formation of the dihydropyridine ring may involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming pyridine derivatives.
Reduction: Reduction reactions could lead to the formation of tetrahydropyridine derivatives.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds of the dihydropyridine class are often studied for their potential as calcium channel blockers. This compound may be investigated for similar pharmacological properties, including its effects on cardiovascular health.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate would likely involve interactions with molecular targets such as calcium channels. The presence of the bromine atom and tert-butyl ester group may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
The uniqueness of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate lies in its specific substitution pattern, which may confer distinct chemical and pharmacological properties compared to other dihydropyridines.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSMJOZVWJKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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